molecular formula C10H6N2O B1393430 2-(furan-2-yl)pyridine-4-carbonitrile CAS No. 1235440-87-5

2-(furan-2-yl)pyridine-4-carbonitrile

Cat. No.: B1393430
CAS No.: 1235440-87-5
M. Wt: 170.17 g/mol
InChI Key: RIBJEWUKLBLADD-UHFFFAOYSA-N
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Description

2-(furan-2-yl)pyridine-4-carbonitrile: is an organic compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol It is a derivative of furan and isonicotinonitrile, characterized by the presence of a furan ring attached to a pyridine ring through a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-2-yl)pyridine-4-carbonitrile typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The use of environmentally benign organoboron reagents and the relatively mild reaction conditions make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(furan-2-yl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyridine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products:

    Oxidation: Furan derivatives with aldehyde or carboxylic acid groups.

    Reduction: Amines or other nitrogen-containing compounds.

    Substitution: Substituted furan or pyridine derivatives with different functional groups.

Scientific Research Applications

2-(furan-2-yl)pyridine-4-carbonitrile has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with unique properties.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

  • 2-(Furan-2-yl)isonicotinonitrile
  • 2-(Furan-2-yl)pyridine-4-carbonitrile
  • 4-Pyridinecarbonitrile, 2-(2-furanyl)-

Comparison: this compound is unique due to the specific arrangement of the furan and pyridine rings connected through a nitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, which can be leveraged for specific research and industrial purposes .

Properties

IUPAC Name

2-(furan-2-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBJEWUKLBLADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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